

# A Spectroscopic Investigation of 2-Hydroxy-4-nitrobenzaldehyde: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-4-nitrobenzaldehyde

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This guide offers an in-depth spectroscopic comparison of **2-Hydroxy-4-nitrobenzaldehyde** against structurally related analogs: Benzaldehyde, 2-Hydroxybenzaldehyde (Salicylaldehyde), and 4-Nitrobenzaldehyde. By systematically dissecting the contributions of the hydroxyl (-OH) and nitro (-NO<sub>2</sub>) functional groups, we aim to provide researchers, scientists, and drug development professionals with a clear framework for identifying and characterizing these critical aromatic aldehydes. The analysis integrates data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy, grounded in the fundamental principles of molecular structure and electronic effects.

## Introduction: The Structural Rationale for Comparison

**2-Hydroxy-4-nitrobenzaldehyde** is a multifunctional aromatic compound whose spectroscopic signature is a composite of its constituent parts: the parent benzaldehyde skeleton, an electron-donating hydroxyl group in the ortho position, and a powerful electron-withdrawing nitro group in the para position. To understand its unique spectral characteristics, it is essential to compare it with compounds that allow for the isolation of these electronic and steric effects.

- Benzaldehyde (C<sub>7</sub>H<sub>6</sub>O): The foundational structure, providing the baseline spectral data for the aromatic aldehyde moiety.
- 2-Hydroxybenzaldehyde (Salicylaldehyde, C<sub>7</sub>H<sub>6</sub>O<sub>2</sub>): This analog allows for the specific examination of the ortho-hydroxyl group's influence, including intramolecular hydrogen

bonding with the adjacent aldehyde.[1]

- 4-Nitrobenzaldehyde ( $C_7H_5NO_3$ ): This compound isolates the effect of the para-nitro group, a strong deactivating and electron-withdrawing substituent.[2]

By contrasting the spectra of these four molecules, we can attribute specific spectral shifts and features to the individual and combined effects of the -OH and -NO<sub>2</sub> groups, leading to a definitive characterization of **2-Hydroxy-4-nitrobenzaldehyde**.

## Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  transitions in aromatic aldehydes. The position ( $\lambda_{max}$ ) and intensity of absorption bands are highly sensitive to the electronic environment of the chromophore—the conjugated system of the benzene ring and the carbonyl group.

### Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution (typically 0.3–1 mM) of the analyte is prepared by dissolving a precise mass in a UV-grade solvent such as cyclohexane or acetonitrile.[3] Serial dilutions are then performed to achieve a concentration that yields an absorbance within the spectrophotometer's linear range (ideally 0.1-1.0 AU).
- **Data Acquisition:** The absorption spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent serving as a reference. The wavelength range is typically scanned from 200 to 600 nm.[3]
- **Blank Correction:** A baseline spectrum of the cuvette filled only with the solvent is recorded and automatically subtracted from the sample's spectrum to negate any absorbance from the solvent itself.[4]

## Comparative UV-Vis Data

Compound	Key Absorption Bands ( $\lambda_{\text{max}}$ , nm)	Solvent
Benzaldehyde	~242, ~280, ~320	Cyclohexane[5]
2-Hydroxybenzaldehyde	~255, ~325	Not Specified
4-Nitrobenzaldehyde	~250-265	Cyclohexane, Acetonitrile[6][7]
2-Hydroxy-4-nitrobenzaldehyde	~250, 290, 360	Not Specified[4]

## Interpretation of UV-Vis Spectra

The UV-Vis spectrum of Benzaldehyde displays characteristic bands for the benzoyl chromophore. The intense band around 242 nm is attributed to a  $\pi \rightarrow \pi^*$  transition within the aromatic system, while the weaker, longer-wavelength absorptions are associated with the  $n \rightarrow \pi^*$  transition of the carbonyl group.[5][8]

For 2-Hydroxybenzaldehyde, the presence of the electron-donating -OH group causes a bathochromic (red) shift in the absorption bands compared to benzaldehyde. This is due to the donation of electron density from the hydroxyl's lone pairs into the  $\pi$ -system of the ring, which lowers the energy gap for the  $\pi \rightarrow \pi^*$  transition.

Conversely, 4-Nitrobenzaldehyde also shows a red shift. The strong electron-withdrawing -NO<sub>2</sub> group extends the conjugation of the  $\pi$ -system and pulls electron density from the ring, which also lowers the energy of the electronic transitions. The spectra for nitrobenzaldehyde isomers are characterized by weak  $n \rightarrow \pi^*$  transitions around 350 nm and stronger  $\pi \rightarrow \pi^*$  transitions around 250 nm and 300 nm.[6]

**2-Hydroxy-4-nitrobenzaldehyde** exhibits the most complex spectrum, with significant red shifts. This is the result of a "push-pull" system, where the electron-donating -OH group and the electron-withdrawing -NO<sub>2</sub> group work in concert to dramatically extend the conjugation across the molecule. This extended  $\pi$ -system significantly lowers the energy required for electronic excitation, pushing the absorption bands to longer wavelengths, with a notable band appearing as high as 360 nm.[4]

# Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

## Experimental Protocol: FT-IR Spectroscopy

- **Sample Preparation (ATR):** For solid samples, a small amount of the powder is placed directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. [4] For liquid samples, a single drop is sufficient. [9]
- **Sample Preparation (KBr Pellet):** Alternatively, a small amount of the solid is finely ground with potassium bromide (KBr) powder. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. [3]
- **Data Acquisition:** The sample is placed in the spectrometer, and the spectrum is recorded, typically from 4000 to 400  $\text{cm}^{-1}$ . To improve the signal-to-noise ratio, multiple scans (e.g., 16) are often co-added. [4]
- **Background Correction:** A background spectrum (of the empty ATR crystal or a blank KBr pellet) is recorded and subtracted from the sample spectrum. [3]

## Comparative FT-IR Data (Key Frequencies, $\text{cm}^{-1}$ )

Compound	$\nu(\text{C=O})$ Aldehyde	$\nu(\text{O-H})$	$\nu(\text{C-H})$ Aldehyde	Aromatic $\nu(\text{C=C})$	Asymmetric & Symmetric $\nu(\text{NO}_2)$
Benzaldehyde	~1705-1710[10][11]	N/A	~2720, ~2820[11]	~1500-1600[11]	N/A
2-Hydroxybenzaldehyde	~1664[12]	~3200 (Broad)	~2847[12]	~1500-1600	N/A
4-Nitrobenzaldehyde	~1700-1715	N/A	~2740, ~2840	~1500-1600	~1530, ~1350
2-Hydroxy-4-nitrobenzaldehyde	~1670	~3250 (Broad)	~2750, ~2850	~1500-1600	~1540, ~1340

Note: Exact frequencies can vary based on the sample state (solid, liquid, or solution).[13][14]

## Interpretation of FT-IR Spectra

The most diagnostic peak for these compounds is the carbonyl ( $\text{C=O}$ ) stretch. In Benzaldehyde, it appears around  $1705\text{ cm}^{-1}$ . The conjugation with the benzene ring lowers this frequency from the typical  $\sim 1730\text{ cm}^{-1}$  for saturated aldehydes.[10] The characteristic "Fermi doublet" for the aldehyde  $\text{C-H}$  stretch is also visible around  $2720$  and  $2820\text{ cm}^{-1}$ .[11]

In 2-Hydroxybenzaldehyde, the  $\text{C=O}$  stretching frequency is significantly lowered to  $\sim 1664\text{ cm}^{-1}$ .[12] This pronounced shift is a classic indicator of intramolecular hydrogen bonding between the ortho  $\text{-OH}$  group and the carbonyl oxygen. This hydrogen bond weakens the  $\text{C=O}$  double bond, reducing the energy (and thus frequency) required to stretch it.[13] The  $\text{O-H}$  stretch appears as a very broad band around  $3200\text{ cm}^{-1}$ , another hallmark of strong hydrogen bonding.

4-Nitrobenzaldehyde shows a  $\text{C=O}$  stretch similar to or slightly higher than benzaldehyde. The powerful electron-withdrawing effect of the  $\text{-NO}_2$  group tends to slightly increase the  $\text{C=O}$  bond

strength by inductive effects, counteracting conjugation. The most telling features are the strong, sharp peaks corresponding to the asymmetric ( $\sim 1530\text{ cm}^{-1}$ ) and symmetric ( $\sim 1350\text{ cm}^{-1}$ ) stretching of the nitro group.[14]

**2-Hydroxy-4-nitrobenzaldehyde** combines these features. Its C=O stretch ( $\sim 1670\text{ cm}^{-1}$ ) is lower than that of benzaldehyde, confirming the presence of intramolecular hydrogen bonding from the ortho -OH group.[13] It also displays the characteristic broad O-H stretch and the strong N-O stretching bands from the nitro group.

## **$^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizing the Proton Environment**

$^1\text{H}$  NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. Chemical shift ( $\delta$ ), splitting patterns, and integration values are used to elucidate the molecular structure.

### **Experimental Protocol: $^1\text{H}$ NMR Spectroscopy**

- **Sample Preparation:** Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{Acetone-d}_6$ ) in a 5 mm NMR tube.[3]
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is added to serve as an internal reference for the chemical shift scale ( $\delta = 0.00\text{ ppm}$ ).[3]
- **Data Acquisition:** The  $^1\text{H}$  NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). Key parameters like acquisition time, relaxation delay, and number of scans are optimized to obtain a high-quality spectrum.[12]

### **Comparative $^1\text{H}$ NMR Data (Chemical Shifts $\delta$ , ppm)**

Compound	Aldehyde H (-CHO)	Aromatic H's	Hydroxyl H (-OH)	Solvent
Benzaldehyde	~10.0[9]	~7.5-7.9[9]	N/A	CDCl <sub>3</sub>
2-Hydroxybenzaldehyde	~9.9[12]	~7.0-7.6[12]	~11.1[12]	Not Specified
4-Nitrobenzaldehyde	~10.2[15]	~8.1-8.4[15]	N/A	CDCl <sub>3</sub>
2-Hydroxy-4-nitrobenzaldehyde	~10.0	~7.5-8.5	~11.5	Not Specified

Note: Chemical shifts are highly dependent on the solvent used.

## Interpretation of <sup>1</sup>H NMR Spectra

The aldehyde proton is the most downfield and distinctive signal in all four spectra, appearing between  $\delta$  9.9 and 10.2 ppm.[10]

In Benzaldehyde, the aromatic protons appear in the  $\delta$  7.5-7.9 ppm range.[9]

For 2-Hydroxybenzaldehyde, two key changes are observed. First, the aromatic proton signals are generally shifted slightly upfield compared to benzaldehyde due to the electron-donating nature of the -OH group. Second, a highly deshielded proton appears far downfield at  $\sim\delta$  11.1 ppm.[12] This is the hydroxyl proton, and its extreme downfield shift is a direct consequence of the strong intramolecular hydrogen bond, which places it in a deshielded environment.

In 4-Nitrobenzaldehyde, the electron-withdrawing nitro group has the opposite effect. It strongly deshields the aromatic protons, shifting them significantly downfield to the  $\delta$  8.1-8.4 ppm region.[15] The aldehyde proton is also shifted slightly further downfield to  $\sim\delta$  10.2 ppm.

**2-Hydroxy-4-nitrobenzaldehyde** presents a spectrum that is a logical combination of these effects. The aldehyde proton appears around  $\delta$  10.0 ppm. The hydroxyl proton is observed at a

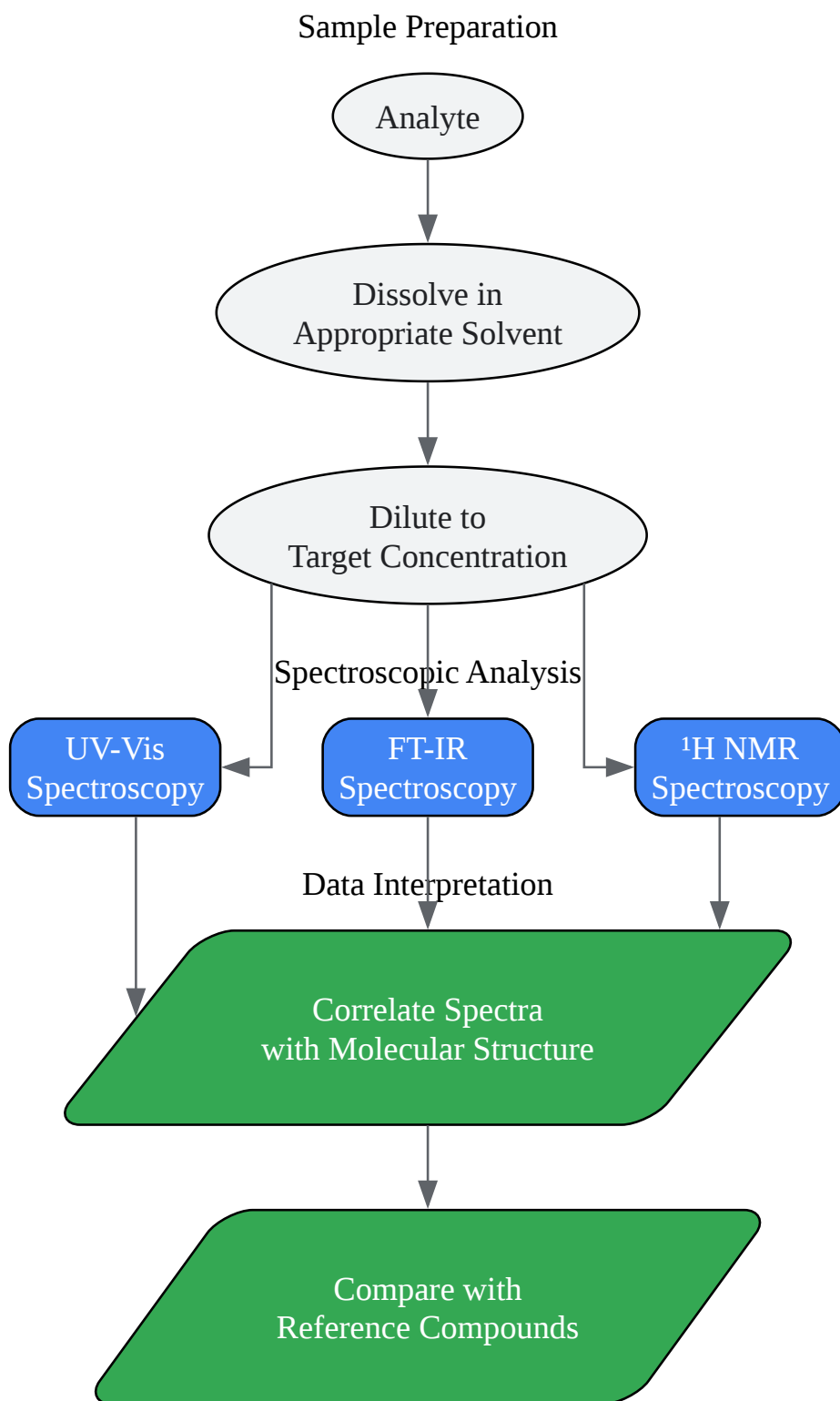
very downfield position ( $\sim\delta$  11.5 ppm), confirming strong intramolecular hydrogen bonding. The aromatic protons are spread over a wide range, with the proton adjacent to the nitro group being the most deshielded (downfield) and the protons influenced by the hydroxyl group appearing more upfield.

## Visualization of Workflows and Structures

Diagrams created using Graphviz provide a clear visual summary of the experimental process and the key structural features influencing the spectroscopic data.

## Experimental Workflow

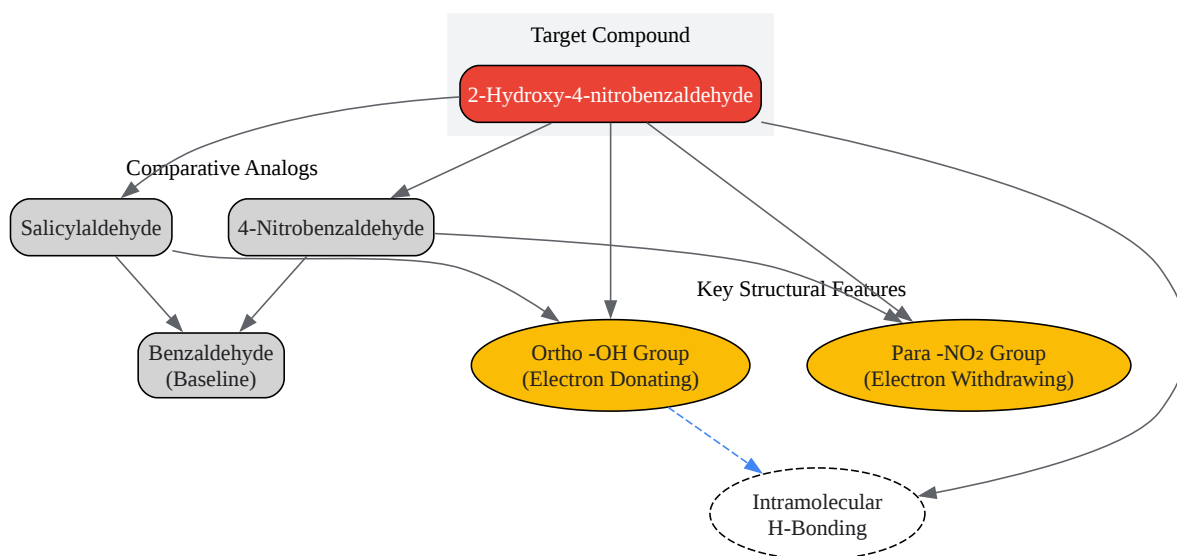




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Caption: General workflow for comparative spectroscopic analysis.

## Structural and Electronic Effects



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Caption: Relationship between compounds and their key structural features.

## Conclusion

The spectroscopic identity of **2-Hydroxy-4-nitrobenzaldehyde** is definitively shaped by the interplay of its ortho-hydroxyl and para-nitro substituents.

- UV-Vis spectroscopy reveals an extended conjugated "push-pull" system, resulting in significant bathochromic shifts compared to its parent analogs.
- FT-IR spectroscopy provides unambiguous evidence of intramolecular hydrogen bonding through a lowered C=O stretching frequency ( $\sim 1670\text{ cm}^{-1}$ ) and confirms the presence of the

nitro group with its characteristic strong absorptions.

- $^1\text{H}$  NMR spectroscopy corroborates the intramolecular hydrogen bond with a highly deshielded hydroxyl proton signal ( $\sim\delta$  11.5 ppm) and shows the combined electronic effects of the -OH and -NO<sub>2</sub> groups on the aromatic protons.

By systematically comparing its spectra to those of benzaldehyde, 2-hydroxybenzaldehyde, and 4-nitrobenzaldehyde, a comprehensive and self-validating spectroscopic profile emerges. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify, characterize, and utilize this versatile chemical intermediate.

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